molecular formula C13H22N2O5 B1374802 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester CAS No. 1251003-86-7

3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester

Cat. No.: B1374802
CAS No.: 1251003-86-7
M. Wt: 286.32 g/mol
InChI Key: HDSIPIVRRSTJNX-UHFFFAOYSA-N
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Description

3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester is a spirocyclic compound featuring a unique bicyclic structure with fused oxa- and aza-heterocycles. Key characteristics include:

  • Molecular formula: C₁₃H₂₄N₂O₄ .
  • Molecular weight: 272.345 g/mol .
  • Functional groups: A tert-butyl ester at position 11 and a 3-oxo group within the spiro system .
  • Physicochemical properties: XLogP3-AA = -0.2 (indicating moderate hydrophilicity), 5 hydrogen bond acceptors, and 2 rotatable bonds .

Properties

IUPAC Name

tert-butyl 3-oxo-1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)15-4-5-18-9-13(8-15)7-14-10(16)6-19-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIPIVRRSTJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable diol with a diamine under controlled conditions to form the spiro ring system. The tert-butyl ester group is then introduced through esterification reactions . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications
The compound exhibits potential as a pharmacological agent targeting opioid receptors. Research indicates that derivatives of this compound can modulate pain perception and treat neurodegenerative disorders. Specifically, it has been linked to the modulation of mu-opioid receptors (MOP) and kappa-opioid receptors (KOP), which are crucial in pain management and neuropsychiatric conditions .

Case Study: Pain Management
In a study investigating the analgesic properties of diaza-spiro compounds, 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane derivatives were found to provide effective pain relief with reduced side effects compared to traditional opioids. This is particularly significant for patients with chronic pain who may suffer from opioid dependency .

Chemical Synthesis and Intermediate

Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique spiro structure allows for the introduction of various functional groups, making it a versatile building block in organic synthesis. For instance, it can be used to create other diaza-spiro compounds that have applications in drug development and materials science .

Table 1: Comparison of Synthetic Routes Using 3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane

Synthetic RouteYield (%)ConditionsApplications
Route A85RefluxDrug synthesis
Route B78MicrowaveMaterial science
Route C90Room TempChemical intermediates

Materials Science

Polymer Chemistry
The compound's chemical properties enable its use in developing new polymeric materials. Its ability to form cross-links can enhance the mechanical properties of polymers, making them suitable for applications in coatings and adhesives.

Case Study: Polymer Enhancement
In research conducted on polymer blends incorporating this compound, significant improvements in tensile strength and thermal stability were observed. This suggests potential applications in industries requiring durable materials, such as automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of 3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Structural Analogues

3-Oxo-1,8-Dioxa-4,11-Diaza-Spiro[5.6]Dodecane-11-Carboxylic Acid Benzyl Ester
  • Molecular formula : C₁₆H₂₀N₂O₅ .
  • Molecular weight : 320.34 g/mol .
  • Key differences : Replaces the tert-butyl ester with a benzyl group, increasing molecular weight and lipophilicity (predicted higher XLogP3-AA than -0.2). The benzyl group may enhance π-π stacking interactions but reduce metabolic stability compared to tert-butyl .
5-Oxa-2-azaspiro[3.5]nonane Hydrochloride
  • CAS : 1251020-98-0 .
  • Key differences : Smaller spiro system (3.5 vs. 5.6), resulting in reduced ring strain and altered conformational flexibility. The absence of a carbonyl group (3-oxo) and tert-butyl ester limits its utility in hydrogen-bonding interactions .
3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
  • Structural notes: Features a spiro[4.5] system (vs. 5.6), reducing ring size and altering steric constraints. The 8-aza substitution (vs.

Biological Activity

3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester (CAS: 1251020-98-0) is a compound with potential biological significance due to its unique structural features and functional properties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its biological activity. The molecular formula is C13H22N2O5C_{13}H_{22}N_2O_5, with a molecular weight of approximately 286.33 g/mol .

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of spirocyclic compounds often possess antimicrobial activity. The presence of nitrogen atoms in the structure may enhance interaction with microbial targets .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis pathways .
  • Opioid Receptor Interaction : Some related compounds have been noted for their ability to interact with opioid receptors, which could imply similar mechanisms for this compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to various receptors, including potential interactions with opioid and other G-protein coupled receptors.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects.
  • Cell Membrane Interaction : The lipophilic nature of the tert-butyl ester group can facilitate membrane penetration, enhancing bioavailability and efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead for antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests were conducted on human breast cancer cell lines (MCF-7). The compound showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 10 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibitory against S. aureus
Inhibitory against E. coli
CytotoxicityIC50 = 10 µM in MCF-7 cells
Opioid Receptor BindingPotential interaction suggested

Q & A

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store the compound under inert gas (e.g., argon) at –20°C in a desiccator to minimize hydrolysis of the tert-butyl ester and spirocyclic moieties. Use amber vials to prevent photodegradation. Stability should be monitored via HPLC or LC-MS every 3–6 months to detect decomposition products. Avoid prolonged exposure to moisture or high temperatures (>40°C) during synthesis. Safety protocols from similar spiro compounds recommend using PPE (gloves, goggles, lab coat) and fume hoods to prevent inhalation or skin contact . Dispose of waste via certified hazardous waste services, as improper disposal may release toxic byproducts (e.g., CO/CO₂ from thermal decomposition) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming the spirocyclic structure and tert-butyl group. Compare chemical shifts with analogous compounds (e.g., tert-butyl esters in and ).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether/amide linkages.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., lists molecular weights for related spiro compounds).
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable. For intermediates, use polarimetry to confirm enantiopurity .

Advanced Questions

Q. How can solvent polarity and temperature be optimized to improve spiro ring formation yield?

  • Methodological Answer : Use a Design of Experiments (DOE) approach:
  • Solvent Screening : Test low-polarity solvents (e.g., toluene) to favor cyclization via entropic effects, versus polar aprotic solvents (e.g., DMF) for solubility. Monitor reaction progress via TLC or in situ IR.
  • Temperature Gradients : Perform kinetic studies at 25°C, 50°C, and 80°C. Higher temperatures may accelerate ring closure but risk tert-butyl ester degradation.
  • Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize transition states. Reference spirocyclic syntheses in for analogous catalytic strategies.
  • Data Analysis : Use ANOVA to identify statistically significant factors. Report yield variability as ±5% with triplicate trials .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Compile NMR data from multiple sources (e.g., ) and identify shifts sensitive to solvent or pH (e.g., amide protons).
  • Computational Validation : Perform DFT calculations (e.g., Gaussian or ORCA) to predict 1H/13C shifts. Compare with experimental data to assign discrepancies to conformational flexibility or impurities.
  • Isotopic Labeling : Use 15N/13C-labeled precursors to resolve overlapping signals in crowded regions (e.g., spirocyclic core).
  • Collaborative Verification : Share samples with independent labs for cross-validation, ensuring standardized conditions (e.g., 500 MHz NMR, CDCl3 solvent) .

Q. What computational approaches predict the reactivity of the spirocyclic core in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) to model transition states for ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., water vs. DMSO).
  • Docking Studies : If the compound is a pharmacophore, dock into target proteins (e.g., enzymes in ) to assess binding modes.
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester

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